Pentafluorophenol-D (C6F5OD) is a valuable solvent used in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique for studying the structure and properties of molecules.
Its key features for NMR include:
While NMR spectroscopy is the primary application of Pentafluorophenol-D in scientific research, some studies have explored its use in other areas, such as:
Pentafluorophenol-D is a deuterated form of pentafluorophenol, a compound characterized by the presence of five fluorine atoms attached to a phenolic ring. This unique substitution pattern significantly enhances its reactivity and stability compared to other phenolic compounds. Pentafluorophenol-D is primarily utilized in biochemical applications, particularly in the synthesis of peptides and proteins, due to its ability to act as an effective coupling agent for carboxylic acids and amines .
PFD-D itself likely doesn't have a specific mechanism of action. Its primary function is as a research tool for studying other compounds using NMR spectroscopy.
Additionally, pentafluorophenol-D has been shown to catalyze specific reactions, such as the Pictet–Spengler reaction, where it aids in forming spirocyclic compounds . Its reactivity profile allows it to engage in both electrophilic and nucleophilic substitution reactions, making it versatile in organic synthesis.
Pentafluorophenol-D exhibits notable biological activity, particularly in biochemical pathways involving peptide synthesis. Its strong electrophilic nature allows it to activate carboxylic acids effectively, facilitating their coupling with amines. This characteristic is crucial in synthesizing peptides with high yields and minimal side products. Furthermore, studies indicate that pentafluorophenol derivatives can influence biological systems through their interactions with various biomolecules, although specific biological effects of pentafluorophenol-D require further investigation.
The synthesis of pentafluorophenol-D typically involves deuteration processes applied to pentafluorophenol. One common method includes the use of deuterated solvents or reagents during the reaction steps, allowing for the incorporation of deuterium into the final product. For example, utilizing deuterated water or deuterated acids can facilitate the formation of pentafluorophenol-D from its non-deuterated counterpart .
Another approach involves direct substitution reactions where appropriate deuterated nucleophiles are used to replace hydrogen atoms with deuterium on the phenolic structure. This method is particularly useful for creating labeled compounds for tracing studies in biochemical research.
Pentafluorophenol-D finds extensive applications in organic synthesis and biochemical research. Its primary use lies in peptide synthesis, where it acts as a coupling agent for activating carboxylic acids. This application is vital in pharmaceutical chemistry for developing new therapeutic peptides .
Furthermore, its role as a catalyst in various organic reactions expands its utility beyond peptide synthesis. The compound is also explored for potential applications in materials science due to its unique electronic properties conferred by the fluorine substituents.
Interaction studies involving pentafluorophenol-D focus on its reactivity with different nucleophiles and electrophiles. Research indicates that it can effectively participate in nucleophilic aromatic substitution reactions, where its fluorine atoms influence the reaction kinetics and mechanisms . Additionally, studies have shown that pentafluorophenol derivatives can interact with biological molecules, impacting their functionality and stability.
These interactions are crucial for understanding how pentafluorophenol-D can be utilized in designing new drugs or modifying existing compounds for enhanced biological activity.
Several compounds share structural similarities with pentafluorophenol-D, yet each exhibits unique properties:
Compound Name | Fluorine Substituents | Key Features |
---|---|---|
Pentafluorophenol | 5 | Strong electrophile; used as coupling agent |
Hexafluorobenzene | 6 | Highly stable; used in materials science |
Trifluoromethylphenol | 3 | Weaker electrophile; less reactive than pentafluorophenol |
Perfluorophenol | 6 | Fully fluorinated; excellent thermal stability |
Uniqueness of Pentafluorophenol-D: Its unique combination of five fluorine atoms enhances its reactivity while maintaining stability under various conditions. This makes it particularly effective as a coupling agent in peptide synthesis compared to other similar compounds.
Traditional synthesis of Pentafluorophenol-D typically begins with the preparation of pentafluorophenol, followed by deuterium incorporation at the hydroxyl position. Several established routes exist for pentafluorophenol synthesis, which can then be modified to incorporate deuterium.
One common approach involves the nucleophilic aromatic substitution of hexafluorobenzene. This reaction pathway was described in a 2015 patent where hexafluorobenzene reacts with potassium hydroxide in tert-butyl alcohol at 60-70°C for approximately 3 hours. The reaction proceeds without requiring high-temperature pressurization, making it accessible for laboratory-scale synthesis:
$$ \text{C}6\text{F}6 + \text{KOH} \xrightarrow{\text{t-BuOH, 60-70°C}} \text{C}6\text{F}5\text{OH} $$
The non-deuterated pentafluorophenol can subsequently undergo hydrogen-deuterium exchange using deuterium oxide (D2O) under appropriate catalytic conditions. This follows similar principles to those used in other isotopic labeling studies, where hydroxyl hydrogens readily exchange with deuterium in deuterated solvents.
An alternative synthetic route described in a 2012 patent involves a multi-step process starting from 2,3,4,5,6-pentafluoro-1-substituted benzene derivatives:
This methodology achieved pentafluorophenol with 99.5% purity and 78.7% yield, providing an excellent precursor for subsequent deuteration.
Table 1: Key Synthetic Routes to Pentafluorophenol (Precursor to Pentafluorophenol-D)
Recent advances in deuterium incorporation have focused on developing more efficient and selective catalytic methods for producing high-purity Pentafluorophenol-D. Particularly noteworthy is the discovery of regioselective H/D exchange strategies.
A breakthrough approach published in early 2020 demonstrated the synthesis of α,α-dideuterio alcohols with exceptional deuterium incorporation (>98% D2) using pentafluorophenyl esters as precursors, samarium iodide (SmI2) as a reducing agent, and D2O as the deuterium source. While this method doesn't directly produce Pentafluorophenol-D, it establishes valuable principles for selective deuterium incorporation that can be adapted for hydroxyl deuteration:
$$ \text{PFP-ester} + \text{SmI}2 + \text{D}2\text{O} \rightarrow \text{α,α-dideuterio alcohol} + \text{PFP-OH} $$
Another innovative approach involves triethylamine (Et3N)-catalyzed H/D exchange on the α-position of pentafluorophenyl esters, which could be modified for hydroxyl deuteration. This mild method achieves high regioselectivity without requiring harsh reaction conditions.
In organometallic chemistry contexts, research has shown that C6F5OD can be used in place of C6F5OH in reactions with niobium complexes, suggesting established methods for pentafluorophenol deuteration exist in synthetic laboratories. These approaches likely involve:
For industrial-scale production of Pentafluorophenol-D, continuous flow synthesis offers significant advantages over batch processes, including enhanced safety profiles, improved heat management, and consistent product quality.
Current industrial manufacturing capabilities include "high-efficiency continuous flow synthesis" systems specifically designed for hazardous reaction engineering processes including fluorination reactions. These systems enable:
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Pentafluorophenol-D Production
Parameter | Batch Synthesis | Continuous Flow Synthesis |
---|---|---|
Scale | Limited by reactor size | Scalable through increased run time |
Temperature Control | Challenging for exothermic reactions | Precise due to high surface-to-volume ratio |
Deuteration Efficiency | Variable | Consistent (≥99% D-atom) |
Safety | Higher risk for hazardous intermediates | Reduced due to smaller reaction volumes |
Solvent Consumption | Higher | Lower (30-50% reduction) |
Production Rate | Limited by batch size | 0.1-100 kg/day (adjustable) |
Industrial production facilities capable of producing Pentafluorophenol-D at scale typically feature specialized equipment for handling fluorinated compounds and isotopic labeling, with capacities ranging from research quantities (1g) to bulk orders (100kg).
The computational modeling of pentafluorophenol ester activation mechanisms has revealed intricate details about the underlying reaction pathways and energy profiles governing these transformations. Recent theoretical investigations have employed sophisticated computational approaches to elucidate the fundamental principles controlling pentafluorophenol ester reactivity and activation processes [1] [2] [3].
Density functional theory calculations utilizing the B3LYP functional with the 6-311+G(d,p) basis set have demonstrated reliable prediction capabilities for understanding pentafluorophenol activation mechanisms [2]. These computational studies have revealed that the activation energy for pentafluorophenol ester formation varies significantly depending on the specific reaction conditions and mechanistic pathway. Electrochemical coupling mechanisms exhibit potential-dependent activation energies, with anodic oxidation at 3.0 V providing optimal conditions for oxyl radical formation that subsequently activates carbon-fluorine bonds for nucleophilic aromatic substitution reactions [1].
Path integral-free energy perturbation simulations have provided critical insights into nuclear quantum effects governing pentafluorophenol reactivity [2]. These calculations demonstrate that deuterium isotope effects play a substantial role in determining reaction mechanisms, with nuclear quantum effects contributing significantly to the overall energetics of the transformation. The computational modeling reveals that isotope-dependent activation barriers range from 13.6 ± 0.9 kilojoules per mole for specific reaction pathways, highlighting the importance of considering quantum mechanical effects in mechanistic investigations [4].
Quantum mechanical calculations on tetrakis(pentafluorophenyl)porphyrin systems have identified multiple potential reaction pathways with distinct energetic profiles [5] [6]. These studies reveal that electron transfer mechanisms can be distinguished from hydrogen atom transfer processes through careful analysis of kinetic isotope effect profiles and substituent effects. The computational modeling demonstrates that quintet and triplet reaction pathways exhibit markedly different activation energies and kinetic isotope effects, with state-dependent behavior governing the overall reactivity patterns [7].
Advanced computational methods incorporating tunneling corrections have revealed that pentafluorophenol ester activation involves complex multi-state reactivity options [7]. These calculations show that different spin states contribute to distinct reaction pathways, with characteristic kinetic isotope effect values ranging from 3-9 for quintet pathways to 23-51 for triplet pathways. The computational modeling provides a comprehensive framework for understanding how electronic structure influences reactivity patterns in pentafluorophenol systems.
Spectroscopic investigations of intermediate species formation during pentafluorophenol reactions have provided detailed characterization of transient intermediates and their structural properties. Multiple spectroscopic techniques have been employed to identify and characterize the various intermediate species that form during pentafluorophenol activation and subsequent transformations [1] [8] [9] [10].
High-resolution mass spectrometry combined with phosphorus-31 nuclear magnetic resonance spectroscopy has enabled the detection and characterization of pentafluorophenyl oxyl radical intermediates [1]. These radical species exhibit characteristic spectroscopic signatures that confirm their formation during anodic oxidation processes. The oxyl radicals demonstrate variable chemical shifts in phosphorus-31 nuclear magnetic resonance spectra, reflecting the dynamic nature of these reactive intermediates and their interactions with surrounding reaction components.
Ultraviolet-visible spectroscopy has revealed the formation of tetrafluorobenzosemiquinone radical anion species resulting from fluoride elimination reactions [8]. These intermediates exhibit characteristic red-shifted absorption bands that distinguish them from the parent pentafluorophenol compound. The spectroscopic analysis demonstrates that hydrated electron reactions with pentafluorophenol lead to fluoride ion elimination and subsequent formation of highly reactive radical intermediates with distinct electronic absorption properties.
Cyclic voltammetry investigations have identified pentafluorophenoxide ion formation with a characteristic oxidation potential of +0.27 volts versus the saturated calomel electrode [1]. This electrochemical spectroscopic technique provides critical information about the selective oxidation potential required for deprotonation-oxidation sequences that generate reactive intermediate species. The voltammetric analysis reveals that pentafluorophenoxide ions can be selectively generated under controlled electrochemical conditions while leaving other potentially oxidizable species intact.
Fluorine-19 nuclear magnetic resonance spectroscopy has proven particularly valuable for monitoring deuterium exchange processes and characterizing deuterated pentafluorophenol intermediates [11] [12] [13]. These spectroscopic investigations reveal isotope-dependent chemical shifts that provide direct evidence for hydrogen-deuterium exchange reactions occurring at specific molecular positions. The nuclear magnetic resonance analysis demonstrates that deuterium incorporation can be precisely monitored and quantified using appropriate spectroscopic protocols under controlled exchange conditions.
Electrospray ionization mass spectrometry has enabled the detection of transient acyl electrophile intermediates formed during nucleophilic attack pathways [1]. These intermediate species exhibit mass-dependent detection patterns that confirm their formation and subsequent transformation during reaction sequences. The mass spectrometric analysis provides critical evidence for the transient nature of these intermediates and their role in facilitating pentafluorophenol ester formation through sequential nucleophilic substitution mechanisms.
Kinetic isotope effects in deuterium transfer reactions involving pentafluorophenol systems have provided fundamental insights into reaction mechanisms and transition state structures. These investigations have revealed characteristic isotope effect patterns that distinguish different mechanistic pathways and provide quantitative measures of deuterium participation in rate-determining steps [14] [5] [15] [16] [6].
Comprehensive kinetic studies of nitrogen,nitrogen-dimethylaniline oxidation reactions catalyzed by tetrakis(pentafluorophenyl)porphyrin iron chloride have revealed intramolecular kinetic deuterium isotope effects ranging from 2.0 to 3.3 [5] [6]. These values decrease systematically upon moving from electron-donating to electron-withdrawing substituents, providing clear evidence for electron transfer mechanisms rather than hydrogen atom transfer processes. The kinetic isotope effect profile demonstrates that deuterium substitution effects are transmitted through electronic rather than direct bond-breaking pathways in these transformations.
Calorimetric investigations of hydrogen activation by tris(pentafluorophenyl)borane systems have revealed kinetic isotope effects of 1.1 ± 0.1 for deuterium versus hydrogen heterolysis reactions [4] [17]. These measurements provide evidence for four-center transition state structures containing two isotopically exchangeable atoms. The relatively small kinetic isotope effect value indicates that hydrogen-deuterium bond breaking is not fully developed in the rate-determining transition state, consistent with early transition state geometries for these activation processes.
Temperature-dependent kinetic isotope effects in pentafluorophenol hydrogen-deuterium exchange reactions have revealed complex mechanistic behavior that varies with reaction conditions [18] [2]. These investigations demonstrate that deuterium isotope effects can exhibit inverse temperature dependence under certain conditions, indicating that entropy effects contribute significantly to the overall kinetic behavior. The temperature dependence provides critical information about transition state structures and the relative importance of vibrational frequency changes versus other energetic contributions.
Detailed kinetic studies of triazolium salt deuteration reactions have revealed rapid hydrogen-deuterium exchange processes that are too fast to measure above specific pH values [19] [20]. These investigations demonstrate deuterium-dependent kinetic behavior that provides evidence for deprotonation mechanisms involving pentafluorophenyl substituents. The rapid exchange rates indicate that pentafluorophenyl groups significantly enhance the acidity of adjacent protons, facilitating base-catalyzed deuterium incorporation under appropriate reaction conditions.